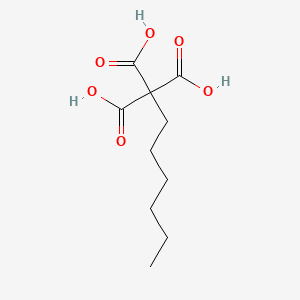
Heptane-1,1,1-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptane-1,1,1-tricarboxylic acid can be synthesized through a series of organic reactions involving the introduction of carboxyl groups to a heptane backbone. One common method involves the oxidation of heptane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of heptane using metal catalysts such as platinum or palladium. This method offers higher efficiency and yields compared to traditional chemical oxidation processes. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Heptane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups such as amines or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation with metal catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, amines.
Major Products Formed:
Oxidation: Higher carboxylic acids, anhydrides.
Reduction: Alcohols, aldehydes.
Substitution: Amides, halides.
Wissenschaftliche Forschungsanwendungen
Heptane-1,1,1-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Heptane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid and isocitric acid. While citric acid is widely known for its role in the citric acid cycle, this compound is unique due to its longer carbon chain and different chemical properties. This uniqueness makes it valuable for specific applications where other tricarboxylic acids may not be suitable.
Vergleich Mit ähnlichen Verbindungen
- Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid)
- Isocitric acid (1-hydroxypropane-1,2,3-tricarboxylic acid)
- Aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid)
Eigenschaften
CAS-Nummer |
110063-44-0 |
|---|---|
Molekularformel |
C10H16O6 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
heptane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C10H16O6/c1-2-3-4-5-6-10(7(11)12,8(13)14)9(15)16/h2-6H2,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
AEYWGSNMPNEILM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)O)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)


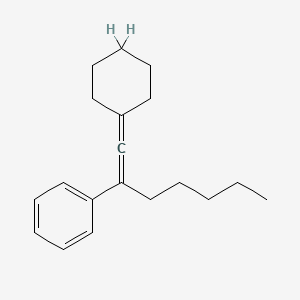
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
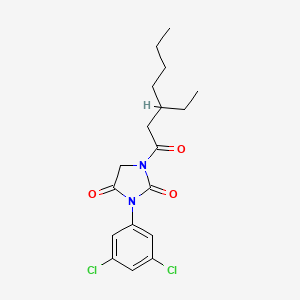
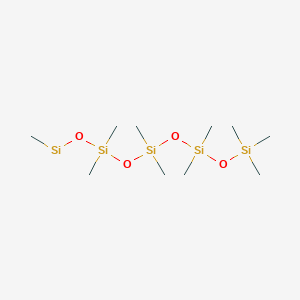
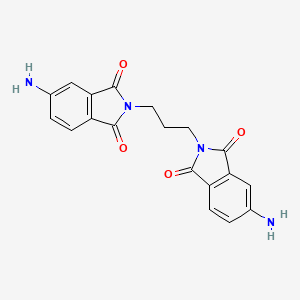
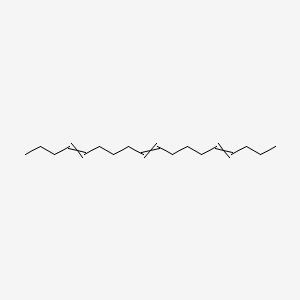
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)

![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
